Methyl 1-(4-bromo-2-methoxybenzyl)azetidine-3-carboxylate
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Overview
Description
Methyl 1-(4-bromo-2-methoxybenzyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-bromo-2-methoxybenzyl)azetidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-2-methoxybenzylamine and methyl 3-azetidinecarboxylate.
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the amine and the ester. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization.
Bromination and Methoxylation: The bromine and methoxy groups are introduced through electrophilic aromatic substitution reactions. Bromination is typically carried out using bromine or N-bromosuccinimide (NBS), while methoxylation can be achieved using methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-bromo-2-methoxybenzyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.
Reduction Products: Reduced derivatives with the bromine atom removed.
Scientific Research Applications
Methyl 1-(4-bromo-2-methoxybenzyl)azetidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: The compound serves as a probe for studying biological processes involving azetidine-containing molecules.
Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 1-(4-bromo-2-methoxybenzyl)azetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The bromine and methoxy groups contribute to the compound’s binding affinity and specificity by forming additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-chloro-2-methoxybenzyl)azetidine-3-carboxylate
- Methyl 1-(4-fluoro-2-methoxybenzyl)azetidine-3-carboxylate
- Methyl 1-(4-iodo-2-methoxybenzyl)azetidine-3-carboxylate
Uniqueness
Methyl 1-(4-bromo-2-methoxybenzyl)azetidine-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable tool in medicinal chemistry and chemical biology research.
Properties
IUPAC Name |
methyl 1-[(4-bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-17-12-5-11(14)4-3-9(12)6-15-7-10(8-15)13(16)18-2/h3-5,10H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYYMMLGZWJWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CN2CC(C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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